molecular formula C10H7FN4 B15258379 2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile

2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile

Cat. No.: B15258379
M. Wt: 202.19 g/mol
InChI Key: LXOKRNJYHDCUQE-UHFFFAOYSA-N
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Description

2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile (CAS 2060057-10-3) is a high-purity chemical compound with a molecular formula of C10H7FN4 and a molecular weight of 202.19 g/mol . This research chemical is a derivative of the pyrazole heterocycle, a class of compounds recognized for a wide spectrum of biological and pharmacological activities. Pyrazole derivatives have been extensively studied for their potential as anti-inflammatory, antiviral, anticancer, antibacterial, and antifungal agents . The unique properties of the pyrazole nucleus, which allow for electrophilic and nucleophilic substitution reactions at various positions, lead to diverse structures with broad potential applications in medicinal chemistry and agricultural science . Beyond its biological potential, this compound belongs to a family of structures investigated for their material science applications. Research on similar pyrazole-based molecules indicates significant nonlinear optical (NLO) properties, making them candidates for use in ultrafast optics and electro-luminescent materials . The presence of both electron-donating and electron-accepting groups within the same molecule can enhance properties like hyperpolarizability, which is critical for NLO performance . Safety Information: This product is classified with the signal word "Danger" and carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers should review the associated safety data sheet (SDS) and adhere to all recommended precautionary statements before handling. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C10H7FN4

Molecular Weight

202.19 g/mol

IUPAC Name

2-fluoro-6-(1H-pyrazol-4-ylamino)benzonitrile

InChI

InChI=1S/C10H7FN4/c11-9-2-1-3-10(8(9)4-12)15-7-5-13-14-6-7/h1-3,5-6,15H,(H,13,14)

InChI Key

LXOKRNJYHDCUQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with 1H-pyrazol-4-amine. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound 2-Fluoro-6-(4-methylphenoxy)benzonitrile (CAS: 175204-08-7, C₁₄H₁₀FNO, MW: 227.23 g/mol) serves as a key structural analog for comparison . Both compounds share a benzonitrile core with a fluorine atom at the 2-position but differ in their 6-position substituents:

  • Target compound: 1H-pyrazol-4-ylamino group (NH-linked heterocycle).
  • Analog: 4-Methylphenoxy group (ether-linked aromatic ring with methyl).
Table 1: Structural and Physicochemical Comparison
Property 2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile 2-Fluoro-6-(4-methylphenoxy)benzonitrile
Molecular Formula C₁₀H₇FN₄ C₁₄H₁₀FNO
Molecular Weight (g/mol) ~202 227.23
Substituent at 6-position Pyrazole-amino (NH-C₃H₂N₃) 4-Methylphenoxy (O-C₆H₄-CH₃)
Key Functional Groups Nitrile, fluorine, amine, pyrazole Nitrile, fluorine, ether, methyl
Hydrogen Bond Capacity High (amine donor, pyrazole acceptor) Low (ether acceptor only)
Predicted logP* ~1.5–2.0 (moderate polarity) ~3.0–3.5 (higher lipophilicity)

*LogP values estimated based on substituent contributions.

Electronic and Solubility Differences

  • The methylphenoxy group in the analog exerts weaker electron-withdrawing effects (ether oxygen) but increases steric bulk.
  • Solubility: The pyrazole-amino group enhances water solubility due to hydrogen-bonding capacity, making the target compound more suitable for aqueous-phase reactions or biological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a pyrazole-4-amine derivative can react with 2-fluoro-6-chlorobenzonitrile under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Alternatively, Suzuki-Miyaura cross-coupling using pyrazol-4-ylboronic acid (or its pinacol ester) with halogenated benzonitrile precursors can be employed, requiring Pd catalysts and optimized ligand systems .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–80%). Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and confirm stereochemistry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorobenzonitrile protons show splitting due to adjacent F and NH groups) .
  • FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and NH groups (3200–3400 cm⁻¹) .
    • Validation : Cross-reference experimental data with computational predictions (DFT for bond lengths/angles) to resolve ambiguities .

Q. What in vitro assays are used to assess its biological activity?

  • Screening Protocols :

  • Antimicrobial Activity : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., A. niger) using broth microdilution assays .
  • Anticancer Activity : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HCT116 colon cancer), with IC₅₀ values calculated using dose-response curves .
    • Example Data :
Assay TypeTargetResult (µM)Reference
MICS. aureus5.19
CytotoxicityHCT1164.53

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?

  • Approach :

  • Substituent Modification : Replace the pyrazole N-H with methyl or aryl groups to enhance lipophilicity and membrane permeability .
  • Scaffold Hybridization : Integrate moieties like thiazole or quinoline to target specific enzymes (e.g., BACE-1 for neurological applications) .
    • Validation : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like xanthine oxidase or HIV-1 protease, followed by synthesis and activity assays .

Q. How to resolve discrepancies between structural data from XRD and spectroscopy?

  • Case Example : If XRD shows planar pyrazole geometry but NMR suggests rotational flexibility:

  • Solution : Perform variable-temperature NMR to assess dynamic behavior. Use DFT calculations (Gaussian 09) to model energy barriers for rotation and compare with experimental data .
    • Advanced Techniques : Neutron diffraction or synchrotron XRD can resolve hydrogen atom positions missed in standard XRD .

Q. What computational strategies elucidate binding mechanisms with biological targets?

  • Methods :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with BACE-1) in explicit solvent (CHARMM force field) to identify key binding residues .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at the active site (e.g., nitrile group’s role in hydrogen bonding) .
    • Tools : GROMACS for MD; PyMol for visualization.

Q. What challenges arise in optimizing synthetic routes for scale-up, and how are they addressed?

  • Challenges : Low yields due to steric hindrance or side reactions (e.g., nitrile hydrolysis under basic conditions).
  • Solutions :

  • Catalyst Optimization : Use Pd/XPhos systems for Suzuki coupling to reduce catalyst loading .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for higher throughput .
    • Process Analytics : Implement PAT (Process Analytical Technology) tools like in-line FT-IR to monitor reaction kinetics .

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